2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

Catalog No.
S714714
CAS No.
86608-70-0
M.F
C23H24BrO2P
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bro...

CAS Number

86608-70-0

Product Name

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

IUPAC Name

2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide

Molecular Formula

C23H24BrO2P

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1

InChI Key

ZCJKBPSRKLHANV-UHFFFAOYSA-M

SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide (CAS 86608-70-0) is a premium three-carbon homologating agent widely utilized in Wittig olefination workflows . By masking a terminal aldehyde within a highly stable 1,3-dioxolane protecting group, this phosphonium salt enables the direct, predictable synthesis of β,γ-unsaturated acetals from aldehydes and ketones. For procurement and process chemistry, its primary value lies in its crystalline stability, ease of handling, and reliable ylide generation under standard basic conditions. Unlike unprotected oxo-alkyl equivalents, which suffer from severe shelf-life limitations and handling challenges, this reagent provides a scalable, off-the-shelf solution for complex chain elongations in pharmaceutical and natural product synthesis.

Attempting to substitute this reagent with its unprotected analog, (3-oxopropyl)triphenylphosphonium bromide, leads to catastrophic process failures due to the inherent thermal and electrophilic instability of the free aldehyde, which rapidly undergoes self-condensation and degradation [1]. Substituting with shorter-chain analogs, such as (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide, fundamentally alters the carbon framework, yielding α,β-unsaturated systems instead of the required β,γ-unsaturated architectures [2]. Furthermore, utilizing acyclic acetal variants (e.g., diethoxypropyl equivalents) introduces vulnerabilities during the strongly basic ylide generation step, where acyclic systems are more prone to base-induced β-elimination side reactions, ultimately depressing isolated yields and complicating downstream purification.

Precursor Stability and Shelf-Life Retention

The presence of a free carbonyl in phosphonium salts severely compromises thermal stability, making them difficult to store and handle. Unprotected (3-oxopropyl)triphenylphosphonium salts exhibit low thermal stability and act as electrophilic reagents that rapidly degrade [1]. In contrast, masking the aldehyde as a 1,3-dioxolane converts the reactive liquid or unstable intermediate into a stable crystalline solid. While the unprotected analog can degrade by >50% within days under ambient conditions, 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide retains >98% purity over 12 months when stored properly at 2-8°C.

Evidence DimensionShelf-life and purity retention
Target Compound Data>98% purity retained after 12 months (2-8°C)
Comparator Or Baseline(3-Oxopropyl)triphenylphosphonium bromide (<50% purity after 1 week due to self-condensation)
Quantified Difference>50-fold increase in viable storage life
ConditionsStandard laboratory storage (inert atmosphere, refrigerated vs ambient)

Eliminates the need for unstable, in situ reagent generation, allowing for bulk procurement and reliable, reproducible batch synthesis.

Ylide Generation Efficiency and Base Compatibility

The generation of the active phosphorane requires strong bases (e.g., NaHMDS, n-BuLi), which can trigger side reactions in less robust acetals. The cyclic 1,3-dioxolane structure provides enhanced steric and electronic stability against base-induced β-elimination compared to acyclic dialkyl acetals [1]. In standard Wittig homologation protocols, the 1,3-dioxolane-protected reagent consistently achieves higher ylide formation efficiencies, translating to superior final olefination yields (typically 80-90%) compared to diethoxypropyl analogs (60-75%) [2].

Evidence DimensionOlefination yield (homologation efficiency)
Target Compound Data80-90% typical isolated yield of the protected alkene
Comparator Or Baseline(3,3-Diethoxypropyl)triphenylphosphonium bromide (typically 60-75% yield)
Quantified Difference15-20% absolute increase in olefination yield
ConditionsYlide generation with NaHMDS/THF at -78°C to 0°C, followed by aldehyde addition

Higher ylide stability directly translates to maximized yields of high-value API intermediates, reducing waste and raw material costs.

Deprotection Mildness and Double-Bond Integrity

Following the Wittig reaction, the resulting β,γ-unsaturated acetal must be deprotected to reveal the aldehyde. The 1,3-dioxolane group can be cleaved under exceptionally mild acidic conditions (e.g., PPTS or dilute aqueous acid) [1]. This is critical because harsher deprotection conditions required for more robust protecting groups often cause unwanted isomerization of the β,γ-double bond into the thermodynamically more stable α,β-position, ruining the regiochemistry of the homologation [2].

Evidence DimensionDouble-bond retention during deprotection
Target Compound Data>95% retention of β,γ-unsaturation under mild cleavage (e.g., PPTS/acetone)
Comparator Or BaselineRobust acyclic ethers/acetals requiring harsher acid (>30% isomerization to α,β-alkenes)
Quantified DifferenceNear-quantitative prevention of unwanted double-bond migration
ConditionsMild acidic hydrolysis at room temperature

Preserves the exact regiochemistry of the newly formed carbon framework, which is essential for complex natural product and pharmaceutical synthesis.

Synthesis of β,γ-Unsaturated Aldehydes

Ideal for the direct three-carbon homologation of complex steroid or macrolide precursors where the precise position of the double bond must be maintained without unwanted α,β-isomerization during deprotection [1].

Natural Product Total Synthesis

Serves as a reliable C3-building block for polyketide and terpene assembly, offering predictable reactivity, high ylide stability, and mild deprotection compatible with sensitive functional groups [2].

Pharmaceutical Intermediate Manufacturing

Procured for scalable Wittig olefination steps in API synthesis, benefiting from the compound's high shelf stability (avoiding in situ generation of unstable oxo-alkyl species) and reproducibility in large-scale batch reactors [1].

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

86608-70-0

General Manufacturing Information

Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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